molecular formula C16H15N3O5 B12053758 N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide CAS No. 477732-33-5

N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide

Cat. No.: B12053758
CAS No.: 477732-33-5
M. Wt: 329.31 g/mol
InChI Key: GCLLTKFZIRWNOA-RQZCQDPDSA-N
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Description

N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of both hydroxyl and methoxy functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide typically involves the condensation of 2,4-dihydroxybenzaldehyde with 2-methoxyaniline in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting Schiff base is then treated with oxalyl chloride to form the desired oxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. Its hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide
  • N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide
  • N’-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide

Uniqueness

N’-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide is unique due to the presence of both hydroxyl and methoxy groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

477732-33-5

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C16H15N3O5/c1-24-14-5-3-2-4-12(14)18-15(22)16(23)19-17-9-10-6-7-11(20)8-13(10)21/h2-9,20-21H,1H3,(H,18,22)(H,19,23)/b17-9+

InChI Key

GCLLTKFZIRWNOA-RQZCQDPDSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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